
Flibanserin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flibanserin-d4 is a deuterated form of flibanserin, a compound primarily used for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin was originally developed as an antidepressant but was later repurposed due to its effects on sexual desire. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of flibanserin due to its stability and distinguishable mass spectrometric profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flibanserin-d4 involves the incorporation of deuterium atoms into the flibanserin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium or platinum catalyst and a deuterated solvent such as deuterated methanol or deuterated ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium atoms. Quality control measures, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to confirm the incorporation of deuterium and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Flibanserin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in its structure.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted analogs of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Applications De Recherche Scientifique
Flibanserin-d4 is widely used in scientific research due to its stability and distinguishable mass spectrometric profile. Some key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of flibanserin in biological systems.
Metabolic Pathway Analysis: The compound helps in identifying and quantifying metabolites of flibanserin in various biological matrices.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and the effects of other compounds on the metabolism of flibanserin.
Biological Research: The compound is used in studies related to neurotransmitter modulation and its effects on sexual desire and behavior.
Mécanisme D'action
Flibanserin-d4 exerts its effects by modulating neurotransmitter levels in the brain. It acts as an agonist at serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This dual action results in the reduction of serotonin levels and an increase in dopamine and norepinephrine levels, which are associated with increased sexual desire and arousal. The molecular targets and pathways involved include the prefrontal cortex and limbic system, which are key regions in the brain responsible for regulating mood and behavior.
Comparaison Avec Des Composés Similaires
Flibanserin-d4 can be compared with other compounds used for the treatment of hypoactive sexual desire disorder, such as bremelanotide. While both compounds aim to increase sexual desire, their mechanisms of action differ. Bremelanotide is a melanocortin receptor agonist, whereas this compound modulates serotonin receptors. This difference in mechanism highlights the uniqueness of this compound in its approach to treating hypoactive sexual desire disorder.
List of Similar Compounds
Bremelanotide: A melanocortin receptor agonist used for the treatment of hypoactive sexual desire disorder.
Buspirone: A serotonin receptor agonist with anxiolytic properties, sometimes used off-label for sexual dysfunction.
Trazodone: An antidepressant with serotonin receptor antagonistic properties, occasionally used for sexual dysfunction.
Propriétés
Formule moléculaire |
C20H21F3N4O |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i10D2,13D2 |
Clé InChI |
PPRRDFIXUUSXRA-DOWAQSPRSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
SMILES canonique |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



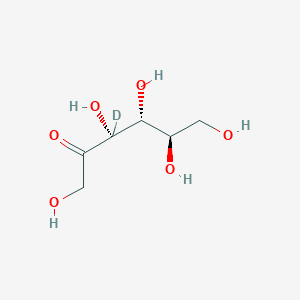


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
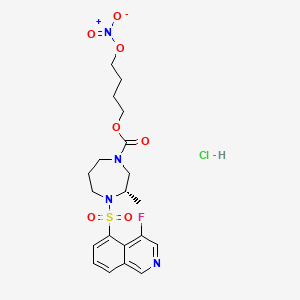
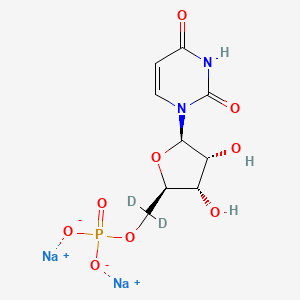
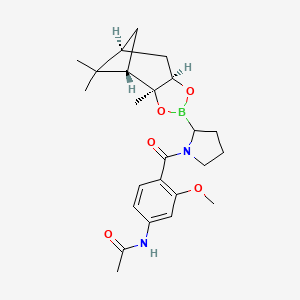
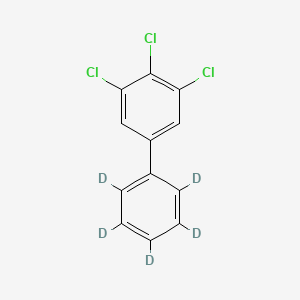

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)


![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
